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CAS No.: 4192-14-7

Cat. No.: B046592

Get Quote

Executive Summary
This technical guide provides a rigorous framework for the thermodynamic profiling of 3,5-

diiodo-L-tyrosine (DIT) and its pharmacological derivatives.[1] In drug development, iodinated

tyrosine analogs represent a unique class of thyromimetics and radiotracers where the iodine

atoms play a dual role: they impose steric constraints and introduce halogen bonding (XB)

capabilities.

For the application scientist, understanding the thermodynamics of these molecules is not

merely about measuring melting points; it is about quantifying the sigma-hole effect, managing

the drastic pKa shifts caused by ortho-substitution, and optimizing the enthalpy-entropy

compensation during receptor binding.

Part 1: Molecular Architecture & The "Iodine Effect"
Electronic Thermodynamics: The Sigma-Hole
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The defining thermodynamic feature of diiodophenyl derivatives is the anisotropy of the

electron density on the iodine atoms. Unlike lighter halogens, iodine exhibits a positive

electrostatic potential cap (the "sigma-hole") along the C-I bond axis.

Thermodynamic Consequence: This allows the iodine to act as a Lewis acid, forming highly

directional, enthalpy-driven interactions with Lewis bases (e.g., backbone carbonyls in the

Thyroid Receptor).

pKa Shift: The high electronegativity and atomic radius of two iodine atoms at the 3,5-

positions exert a strong electron-withdrawing inductive effect (-I) on the phenolic hydroxyl

group.[1]

L-Tyrosine Phenol pKa: ~10.1

3,5-Diiodo-L-Tyrosine Phenol pKa: ~6.4 – 6.5[1]

Impact: At physiological pH (7.4), DIT derivatives are significantly more ionized than their

non-iodinated counterparts, fundamentally altering solubility and membrane permeability

profiles.[1]

Structure-Property Relationships (Table)[1]
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Property
L-Tyrosine
(Reference)

3,5-Diiodo-L-
Tyrosine (DIT)

Thermodynamic
Driver

MW ( g/mol ) 181.19 432.98

Heavy atom effect

(London dispersion

forces increase).[1]

Phenolic pKa ~10.1 ~6.4

Inductive electron

withdrawal stabilizes

the phenolate anion.

[1]

LogP (Oct/Water) -2.26
-0.5 to +0.4 (pH

dependent)

Iodine increases

lipophilicity via

volume/polarizability,

but ionization at pH

7.4 counters this.[1]

Melting Point >300°C
~200°C

(Decomposes)

Lattice energy

reduction due to bulky

iodine disrupting H-

bond networks.[1]

Solubility (25°C) ~0.45 g/L ~0.62 g/L

Amphipathic nature;

highly soluble in

alkaline media due to

ionization.[1]

Part 2: Solution Thermodynamics & Lipophilicity
Protocol: Potentiometric pKa & LogP Determination
Context: Standard shake-flask methods are insufficient for DIT derivatives due to their

zwitterionic nature and rapid oxidizability.[1] Potentiometric titration is the self-validating

standard.[1]

Methodology:

System Setup: Use a Sirius T3 or equivalent autotitrator with Ag/AgCl reference electrode.[1]
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Calibration: Calibrate electrode slope with standard pH 1.68, 4.01, 7.00, and 10.01 buffers.

Verify ionic strength using 0.15 M KCl.

Sample Prep: Dissolve 1–3 mg of the DIT derivative in 1.5 mL of degassed water. If solubility

is <0.1 mg/mL, use a co-solvent method (titrate in 30%, 40%, 50% methanol and extrapolate

to 0% organic).

Titration Loop:

Acidify to pH 1.8 using 0.5 M HCl.[1]

Titrate with 0.5 M KOH under inert gas (

or

) to prevent oxidative deiodination.[1]

Scan range: pH 2.0 to 12.0.[1]

Data Analysis: The inflection points represent macroscopic pKa values.

Validation Check: The curve must show distinct buffering regions. For DIT, expect carboxyl

(~2.1), ammonium (~9.0), and phenol (~6.4).

Visualization: Characterization Workflow
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Figure 1: Integrated workflow for the thermodynamic characterization of iodinated tyrosine

derivatives, moving from synthesis to biological interaction.

Part 3: Solid-State Thermodynamics (Thermal
Stability)
The Deiodination Challenge
Iodinated compounds are thermally labile. The C-I bond energy (~240 kJ/mol) is weaker than

C-H or C-C. Thermal stress often leads to homolytic cleavage and release of iodine radicals

before melting occurs.

Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine the onset of thermal degradation (

) and fusion enthalpy (

) to assess crystal lattice stability.[1]
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Instrument: TA Instruments DSC2500 or Malvern PEAQ-DSC.

Pan Selection: Use hermetically sealed aluminum or gold pans. Reason: Iodine sublimation

can corrode sensors and alter mass balance if open pans are used.[1]

Reference: Empty matched pan.

Procedure:

Equilibrate at 25°C for 5 minutes.

Ramp: 10°C/min to 250°C.[1]

Note: If derivative is a salt (e.g., hydrochloride), expect a broad desolvation endotherm

<100°C followed by melting/decomposition.

Validation: Run a TGA (Thermogravimetric Analysis) in parallel. If mass loss correlates with

the DSC endotherm, the event is decomposition/desolvation, not pure melting.

Part 4: Binding Thermodynamics (Receptor
Interaction)[1]
Isothermal Titration Calorimetry (ITC)
This is the critical assay for drug development. DIT derivatives often bind to Thyroid Receptors

(TR) or albumin.[1] The binding is typically enthalpy-driven (

) due to the formation of the halogen bond and van der Waals contacts, often with an entropy
penalty (

) due to the rigidification of the bulky iodine atoms in the pocket.

Protocol: ITC for DIT-Receptor Binding
Instrument: Malvern MicroCal PEAQ-ITC.[1]

Buffer Matching (Crucial):
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Dialyze the protein target (e.g., HSA or TR-LBD) against the assay buffer (e.g., 50 mM

Phosphate, pH 7.4, 150 mM NaCl) for 12 hours.

Use the final dialysate to dissolve the DIT ligand. Why: Mismatched DMSO or ion

concentrations create large heats of dilution that mask the binding signal.

Ligand Preparation:

DIT derivatives are hydrophobic.[1] Dissolve in 100% DMSO, then dilute into dialysate to

<5% final DMSO. Match DMSO % exactly in the protein cell.

Experimental Setup:

Cell: Protein (10–20

).[1]

Syringe: DIT Ligand (100–200

).[1]

Titration: 19 injections of 2

each, 150s spacing, 25°C.

Data Fitting:

Fit to a "One Set of Sites" model.

Extract

,

(stoichiometry), and

.[1]

Calculate

and
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.[1]

Visualization: ITC Logic Flow
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Figure 2: Data processing logic for extracting thermodynamic parameters from ITC raw data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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